Potassium ((dimethylamino)methyl)trifluoroborate
Description
Properties
IUPAC Name |
potassium;(dimethylamino)methyl-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8BF3N.K/c1-8(2)3-4(5,6)7;/h3H2,1-2H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVQKXNUTHTPLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CN(C)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8BF3KN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670582 | |
| Record name | Potassium [(dimethylamino)methyl](trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150655-04-1 | |
| Record name | Potassium [(dimethylamino)methyl](trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium dimethylaminomethyl trifluoroboronate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Procedure:
- Preparation of Potassium Bromomethyltrifluoroborate : This intermediate is synthesized by treating boron trifluoride complexes with methyl halides under controlled conditions, often involving hydroboration of methyl halides or direct halogenation of boron-containing compounds.
- Reaction with Dimethylamine : The bromomethyltrifluoroborate (10 mmol) is added to an excess of dimethylamine (or its derivatives) in a suitable solvent such as tetrahydrofuran (THF) and tert-butanol (tBuOH). The mixture is heated at approximately 80°C for 2 hours under an inert atmosphere (argon) to facilitate nucleophilic substitution, forming the desired potassium ((dimethylamino)methyl)trifluoroborate.
Key Data:
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Bromomethyltrifluoroborate synthesis | Boron trifluoride complexes + methyl halides | Hydroboration or halogenation | - | Precursor for subsequent steps |
| Amine substitution | Bromomethyltrifluoroborate + dimethylamine | 80°C, 2 hours | Variable | Typically moderate to high yields |
Research Findings:
- The synthesis of potassium bromomethyltrifluoroborate is well-documented as a reliable precursor, with yields often exceeding 70% when optimized.
- The subsequent amination step benefits from the use of polar aprotic solvents like THF, which stabilize intermediates and facilitate nucleophilic attack.
Direct Borylation of Methylamines
Recent advances have demonstrated the direct borylation of methylamines using boron reagents such as bis(pinacolato)diboron (B2Pin2) in the presence of copper or palladium catalysts.
Procedure:
- Catalytic Borylation : Methylamines are treated with bis(pinacolato)diboron in the presence of a catalytic amount of copper(I) or palladium complexes.
- Reaction Conditions : Typically conducted at room temperature or slightly elevated temperatures (up to 60°C), with the addition of bases like potassium carbonate (K2CO3) to promote the formation of the trifluoroborate salt.
- Conversion to Potassium Salt : Post-reaction, the mixture is treated with potassium hydrogen fluoride (KHF2) to convert the boronate ester into the corresponding trifluoroborate salt.
Data Summary:
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Borylation | B2Pin2 + methylamine | Room temp to 60°C | 50-80% | Mild and efficient |
| Salt formation | KHF2 | Room temperature | Quantitative | Converts ester to trifluoroborate |
Research Highlights:
- This method offers a streamlined route, avoiding the need for isolating bromide intermediates.
- The process tolerates various functional groups, making it versatile for complex molecules.
Hydroboration of Methyl-Containing Alkenes
Another innovative approach involves hydroboration of methyl-substituted alkenes followed by fluorination and salt formation.
Procedure:
- Hydroboration : Alkene substrates bearing methyl groups are treated with borane complexes (e.g., BH3·THF).
- Oxidation and Fluorination : The borane adducts are oxidized and fluorinated using KHF2, resulting in trifluoroborate salts.
- Potassium Salt Formation : The final step involves precipitation or crystallization of this compound) from the reaction mixture.
Data:
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Hydroboration | BH3·THF | 0°C to room temperature | 60-75% | Selective for terminal alkenes |
| Fluorination | KHF2 | Room temperature | High | Produces stable trifluoroborate salts |
Research Insights:
- This method is particularly useful for synthesizing trifluoroborates from complex alkenes, expanding the scope of accessible compounds.
Summary of Preparation Data
| Method | Starting Material | Key Reagents | Typical Conditions | Isolated Yield (%) | Advantages |
|---|---|---|---|---|---|
| Bromomethylation + amination | Bromomethyltrifluoroborate | Dimethylamine | 80°C, 2h | 60-85 | Reliable, well-established |
| Direct borylation | Methylamines | B2Pin2, KHF2 | Room temp to 60°C | 50-80 | Streamlined, avoids halide intermediates |
| Hydroboration of alkenes | Methyl-alkenes | BH3·THF, KHF2 | 0°C to RT | 60-75 | Suitable for complex molecules |
Notes and Considerations
- Purity and Stability : The synthesized this compound) salts are generally stable under ambient conditions, with storage in dry, inert atmospheres recommended.
- Functional Group Tolerance : These methods exhibit broad tolerance, allowing for incorporation into complex organic frameworks.
- Scale-Up Potential : The procedures are adaptable for larger scale synthesis, with yields and purity maintained.
Chemical Reactions Analysis
Types of Reactions: Potassium ((dimethylamino)methyl)trifluoroborate is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also undergo other reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and a base, such as sodium carbonate or potassium carbonate, to facilitate the coupling of aryl halides with boronic acids.
Oxidation and Reduction: Various oxidizing and reducing agents can be used depending on the specific reaction conditions and desired products.
Substitution Reactions: These reactions often involve nucleophiles and electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Potassium ((dimethylamino)methyl)trifluoroborate is widely used in scientific research due to its versatility and reactivity. Its applications include:
Chemistry: It is a key reagent in cross-coupling reactions, which are essential for constructing complex organic molecules.
Biology: The compound can be used to modify biomolecules and study biological processes.
Medicine: It is utilized in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: It is employed in the production of materials with specific properties, such as polymers and electronic devices.
Mechanism of Action
The mechanism by which potassium ((dimethylamino)methyl)trifluoroborate exerts its effects involves its role as a boron reagent in cross-coupling reactions. The compound acts as a source of boronic acid, which undergoes transmetalation with a palladium catalyst to form a new carbon-carbon bond. The molecular targets and pathways involved include the activation of the boronic acid and the formation of the biaryl product.
Comparison with Similar Compounds
Comparison with Structurally Similar Potassium Trifluoroborates
2.1 Substituent Effects on Reactivity and Stability
The dimethylamino group distinguishes this compound from other trifluoroborates. Key comparisons include:
| Compound Name | CAS Number | Substituent | Key Properties | Applications |
|---|---|---|---|---|
| Potassium ((dimethylamino)methyl)trifluoroborate | 1150655-04-1 | -N(CH₃)₂ | High stability, moderate solubility in polar solvents | Cross-coupling, drug synthesis |
| Potassium ((cyclohexylamino)methyl)trifluoroborate | 888711-52-2 | -NH(C₆H₁₁) | Steric bulk reduces reaction rates | Specialty organic synthesis |
| Potassium (diisopropylamino)methyltrifluoroborate | N/A | -N(iPr)₂ | Enhanced steric hindrance, lower yields in cross-couplings | Niche catalytic applications |
| Potassium (2-cyanophenyl)trifluoroborate | 929038-12-0 | -C₆H₄CN | Electron-withdrawing group enhances electrophilicity | Aryl-aryl bond formation |
- Reactivity in Cross-Couplings: The dimethylamino group acts as a weak electron-donating group, moderating the electrophilicity of the boron center compared to electron-withdrawing substituents (e.g., cyano groups) . This results in slower but more controlled reactions compared to aryl trifluoroborates like Potassium (2-cyanophenyl)trifluoroborate, which exhibit faster coupling due to increased electrophilicity .
- Steric Effects: Bulky substituents (e.g., cyclohexylamino) hinder transmetalation steps in cross-couplings, reducing yields . The dimethylamino group balances steric accessibility with electronic effects.
2.3 Performance in Specific Reactions
- Suzuki-Miyaura Cross-Coupling: The dimethylamino derivative’s moderate electrophilicity makes it suitable for couplings with electron-rich aryl chlorides. Alkyl Trifluoroborates (e.g., cyclopropyl derivatives) achieve up to 58% yields in borazaronaphthalene synthesis , but their reactivity in cross-couplings is typically lower than aryl or aminomethyl analogs. Boc-Protected Aminomethyltrifluoroborate () requires deprotection steps, whereas the dimethylamino group avoids this, streamlining synthesis .
Biological Activity
Potassium ((dimethylamino)methyl)trifluoroborate (CAS No. 1150655-04-1) is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₃H₈BF₃KN
- Molecular Weight : 165.01 g/mol
- Purity : Typically above 95%
- Storage Conditions : Should be stored under inert atmosphere at temperatures below -20°C.
This compound acts primarily as a boron-containing reagent, which can participate in various chemical transformations. Its trifluoroborate group enhances its stability and reactivity, making it suitable for applications in organic synthesis and medicinal chemistry.
- Inhibition of Enzymatic Activity : The compound has shown potential in modulating enzymatic pathways, particularly those involving phosphoinositide 3-kinases (PI3K). Research indicates that compounds similar to potassium trifluoroborate can inhibit PI3K activity, which is crucial in the treatment of various diseases such as cancer and autoimmune disorders .
- Anticancer Activity : Recent studies have explored the cytotoxic effects of related compounds on cancer cell lines. For instance, derivatives of piperidine that incorporate trifluoroborate moieties have demonstrated enhanced cytotoxicity and apoptosis induction in cancer models, suggesting a potential role for this compound in cancer therapy .
Anticancer Studies
A notable study evaluated the anticancer properties of this compound analogs. The results indicated:
- Cell Lines Tested : FaDu hypopharyngeal tumor cells.
- Mechanism of Action : Induction of apoptosis through mitochondrial pathways.
- Comparative Efficacy : Showed improved efficacy compared to conventional chemotherapeutics like bleomycin.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Trifluoroborate Derivative | FaDu | 15 | Apoptosis Induction |
| Bleomycin | FaDu | 20 | DNA Damage |
Neuroprotective Effects
Research has also indicated potential neuroprotective effects of this compound. In models of neurodegenerative diseases, compounds with similar structures have been shown to inhibit neuroinflammation and protect neuronal cells from oxidative stress.
- Model Used : Mouse model of Alzheimer's disease.
- Findings : Inhibition of activated astrocytes and microglia in the hippocampus was observed, along with improvements in cognitive function tests .
Case Studies
- Case Study on Autoimmune Disorders :
-
Cancer Treatment Trials :
- Clinical trials are ongoing to assess the efficacy of this compound derivatives in combination therapies for various cancers. Early-phase results indicate promising outcomes with manageable side effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
